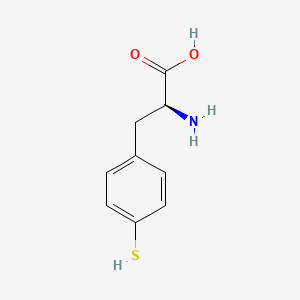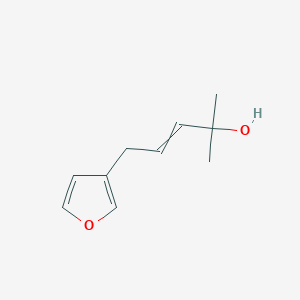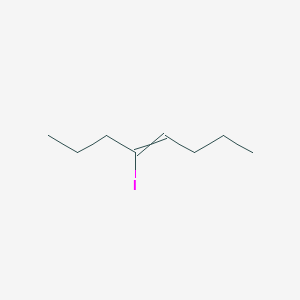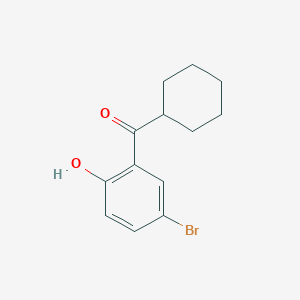
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound that features a brominated phenol group attached to a cyclohexyl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be achieved through the Fries rearrangement of p-bromophenyl cyclohexanecarboxylate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at a temperature of 120°C for one hour, yielding the desired product with a 55% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fries rearrangement method mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the solvent-free conditions make this method potentially suitable for large-scale production.
化学反应分析
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
科学研究应用
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The cyclohexyl methanone moiety provides structural stability and can modulate the compound’s overall properties.
相似化合物的比较
Similar Compounds
(5-Bromo-2-methoxyphenyl)(cyclohexyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a cyclohexyl group.
Uniqueness
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of both a brominated phenol group and a cyclohexyl methanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
81066-17-3 |
|---|---|
分子式 |
C13H15BrO2 |
分子量 |
283.16 g/mol |
IUPAC 名称 |
(5-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChI 键 |
SCPWHGOMSFGOAU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
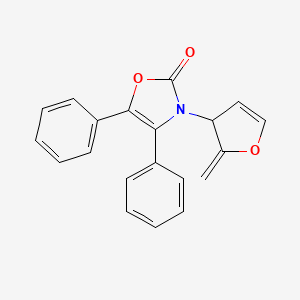
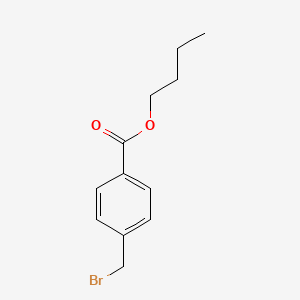

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
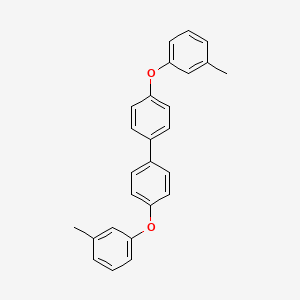

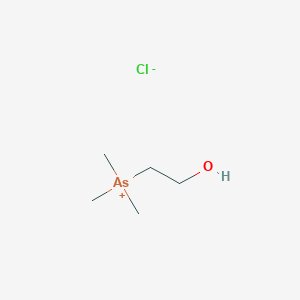
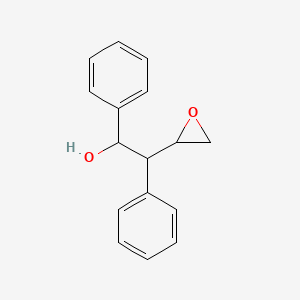
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
